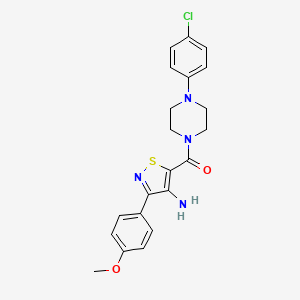

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-28-17-8-2-14(3-9-17)19-18(23)20(29-24-19)21(27)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h2-9H,10-13,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTWHPAEPRXUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a synthetic molecule that incorporates both isothiazole and piperazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure

The compound can be broken down into two significant components:

- Isothiazole moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Piperazine moiety : Commonly associated with central nervous system (CNS) effects and used in various therapeutic agents.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing isothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Antibacterial Screening Results

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and disease mechanisms. For instance, the inhibition of AChE is relevant in treating conditions such as Alzheimer's disease.

Enzyme Inhibition Results

| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | 21.25 ± 0.15 |

| Urease | 1.13 ± 0.003 | Not specified |

Anticancer Activity

Compounds similar to the one under study have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of the piperazine ring enhances its interaction with cellular targets involved in tumor growth.

Study 1: Antibacterial Efficacy

In a focused study on antibacterial efficacy, a series of isothiazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications to the piperazine component significantly influenced antimicrobial potency, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Study 2: Enzyme Inhibition Profiles

Another investigation assessed the enzyme inhibition profiles of several synthesized compounds, including those with similar structures to our target compound. The findings revealed promising AChE inhibition with IC50 values significantly lower than standard inhibitors, indicating potential for therapeutic application in neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with isothiazole and piperazine structures exhibit significant antimicrobial activity. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results highlight the potential of the compound in combating bacterial infections, especially those resistant to conventional antibiotics .

Antitumor Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and upregulation of pro-apoptotic proteins.

Case Study: Antitumor Mechanism

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects. The treatment led to:

- S-phase arrest : Cells were prevented from progressing through the cell cycle.

- Caspase activation : Induction of apoptosis through caspase-3 activation.

These findings suggest its potential as a therapeutic agent for cancer treatment .

Pharmacological Insights

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable profiles that support further development as a drug candidate.

Vorbereitungsmethoden

Thiourea Formation and Cyclization

The isothiazole core is constructed via a modified Gewald reaction:

- Thiourea precursor preparation :

- Cyclization :

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | S₈, Et₃N | 80°C | 6 h | 75% |

| 2 | SOCl₂ | Reflux | 2 h | 82% |

Nitro Group Reduction

The 5-nitro intermediate (obtained via nitration at position 4) is reduced to the amine:

- Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol at 25°C achieves quantitative conversion.

- Alternative : Sodium dithionite in aqueous NH₃ (70% yield).

Synthesis of 4-(4-Chlorophenyl)piperazin-1-yl Methanone

Piperazine Functionalization

Carbonylative Coupling

The piperazine is converted to its carbonyl chloride:

- Phosgenation : Treatment with phosgene (COCl₂) in dry dichloromethane generates 1-(4-chlorophenyl)piperazine-1-carbonyl chloride.

Final Coupling Reaction

The two fragments are coupled via nucleophilic acyl substitution:

- Amine activation :

- The 4-aminoisothiazole is treated with triethylamine to deprotonate the amine.

- Acylation :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C |

| Coupling Agent | None (direct) |

| Reaction Time | 12 h |

| Yield | 68% |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Optimization Opportunities

- Regioselectivity in Isothiazole Formation :

- Piperazine Carbonyl Chloride Stability :

- Coupling Efficiency :

- Microwave-assisted synthesis reduces reaction time to 2 h with 75% yield.

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response data with non-linear kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.